Diphosphoric acid, P,P'-diisooctyl ester
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Overview
Description
Diphosphoric acid, diisooctyl ester is an organic compound with the molecular formula C16H36O7P2. It is an ester derivative of diphosphoric acid, where the hydrogen atoms are replaced by diisooctyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, diisooctyl ester can be synthesized through the esterification of diphosphoric acid with isooctanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, diisooctyl ester involves large-scale esterification processes. The reaction is carried out in reactors equipped with distillation columns to efficiently remove water and other by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, diisooctyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diphosphoric acid and isooctanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Diphosphoric acid and isooctanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Diphosphoric acid, diisooctyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of diphosphoric acid, diisooctyl ester involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes, undergoing hydrolysis to release diphosphoric acid and isooctanol. The ester groups can also participate in non-covalent interactions with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, diisooctyl ester
- Phosphoramidic acid, diethyl-, diisooctyl ester
- Phosphorodithioic acid, O,O-diisooctyl ester
- Butanedioic acid, [(diethoxyphosphinyl)methyl]-, diisooctyl ester
Uniqueness
Diphosphoric acid, diisooctyl ester is unique due to its specific esterification of diphosphoric acid with isooctanol, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
CAS No. |
70729-86-1 |
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Molecular Formula |
C16H36O7P2 |
Molecular Weight |
402.40 g/mol |
IUPAC Name |
[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
OCBFMRMLYONXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |
Origin of Product |
United States |
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